molecular formula C15H17ClN2O3 B7053516 [4-[(5-Chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone

[4-[(5-Chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone

Cat. No.: B7053516
M. Wt: 308.76 g/mol
InChI Key: MUCSFVKQWVOFOC-UHFFFAOYSA-N
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Description

[4-[(5-Chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone is a complex organic compound that features a unique structure combining a piperidine ring, a furan ring, and a chlorinated furan moiety

Properties

IUPAC Name

[4-[(5-chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c16-14-2-1-13(21-14)9-17-12-3-6-18(7-4-12)15(19)11-5-8-20-10-11/h1-2,5,8,10,12,17H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSFVKQWVOFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=C(O2)Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(5-Chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone typically involves multiple steps, starting with the preparation of the chlorinated furan derivative. The chlorinated furan can be synthesized through the chlorination of furan using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction using appropriate precursors.

The final step involves coupling the chlorinated furan derivative with the piperidine ring. This can be done using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of [4-[(5-Chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[(5-Chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated furan moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furan-2,3-diones, while reduction can yield the corresponding alcohols.

Scientific Research Applications

[4-[(5-Chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-[(5-Chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(5-Bromofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone
  • [4-[(5-Methylfuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone
  • [4-[(5-Nitrofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone

Uniqueness

The uniqueness of [4-[(5-Chlorofuran-2-yl)methylamino]piperidin-1-yl]-(furan-3-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated furan moiety, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

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